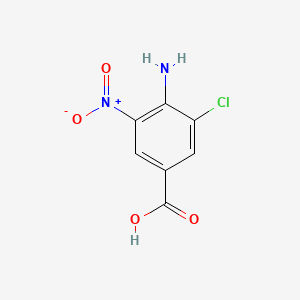

4-Amino-3-chloro-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFFQWATLLGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716801 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37902-01-5 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Amino-3-chloro-5-nitrobenzoic Acid

This guide provides a detailed technical overview for the synthesis and characterization of 4-Amino-3-chloro-5-nitrobenzoic acid, a highly substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles that govern the synthetic strategy and the analytical techniques for its validation. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related molecular scaffolds.

Strategic Approach: A Retrosynthetic Analysis

The target molecule, this compound, possesses a complex substitution pattern on the benzene ring. A successful synthesis hinges on the precise control of electrophilic aromatic substitution reactions. The positioning of the amino, chloro, and nitro groups relative to the carboxylic acid is non-trivial and requires a carefully planned sequence of reactions.

Our strategy is guided by the directing effects of the substituents:

-

Amino (-NH₂) / Acetamido (-NHCOCH₃) groups: Strongly activating and ortho-, para-directing.

-

Chloro (-Cl) group: Deactivating but ortho-, para-directing.

-

Carboxylic acid (-COOH) / Nitro (-NO₂) groups: Strongly deactivating and meta-directing.

A retrosynthetic analysis suggests that a multi-step pathway beginning with a simple, commercially available precursor like 4-aminobenzoic acid is the most logical approach. This allows for the sequential introduction of the nitro and chloro groups, leveraging the powerful directing effect of the initial amino group (temporarily protected as an acetamide) to ensure the desired regiochemistry.

Caption: Retrosynthetic strategy for this compound.

Synthesis Workflow: A Step-by-Step Protocol

The following four-step synthesis is designed for reliability and control. Each step is critical for achieving the final product with high purity.

Caption: Experimental workflow for the synthesis of the target compound.

Part I: Protection of the Amino Group

Objective: To protect the highly activating and acid-sensitive amino group as an acetamide. This prevents oxidation in the subsequent nitration step and tempers its activating strength, ensuring controlled substitution.

Protocol:

-

In a 500 mL flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of water containing 10.6 g (0.1 mol) of sodium carbonate.

-

To this stirred solution, add 12.5 g (0.12 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The white precipitate of 4-acetamidobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Part II: Nitration

Objective: To introduce a nitro group onto the aromatic ring. The acetamido group is a powerful ortho-, para-director, and since the para position is blocked, nitration will occur at the ortho position (C3).

Protocol:

-

Carefully add 17.9 g (0.1 mol) of the dried 4-acetamidobenzoic acid in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

-

Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the reaction temperature between 0°C and 10°C.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice. The precipitated 4-acetamido-3-nitrobenzoic acid is collected by filtration, washed thoroughly with cold water, and dried.

Part III: Chlorination

Objective: To introduce a chlorine atom at the C5 position. The acetamido group remains the most powerful directing group, directing the incoming electrophilic chlorine to its other ortho position.

Protocol:

-

Suspend 22.4 g (0.1 mol) of 4-acetamido-3-nitrobenzoic acid in 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to 50-60°C with stirring.

-

Slowly add 15 mL of 30% hydrogen peroxide solution dropwise. The H₂O₂ in acidic solution generates an in situ source of electrophilic chlorine.

-

Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated 4-acetamido-3-chloro-5-nitrobenzoic acid by filtration. Wash with water and dry.

Part IV: Deprotection (Amide Hydrolysis)

Objective: To remove the acetyl protecting group and reveal the primary amine, yielding the final product.

Protocol:

-

To the crude 4-acetamido-3-chloro-5-nitrobenzoic acid from the previous step, add 100 mL of 70% sulfuric acid or concentrated HCl.

-

Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete.

-

Cool the solution and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Collect the crude this compound by filtration.

Purification and Isolation

The final product's purity is paramount for its use in further applications. Recrystallization is the preferred method for purification.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic and physical methods. The data presented below are predicted values based on the structure and known data from similar compounds.[1][2][3][4]

| Technique | Parameter | Expected Observation |

| Physical | Appearance | Pale yellow crystalline solid |

| Melting Point | >250 °C (with decomposition) | |

| Mass Spec. (MS) | Molecular Formula | C₇H₅ClN₂O₄ |

| Monoisotopic Mass | 215.99379 Da[5] | |

| Expected M+H⁺ | 217.00107 m/z[5] | |

| ¹H NMR | Solvent | DMSO-d₆ |

| δ ~8.2 ppm | 1H, doublet, Ar-H | |

| δ ~8.0 ppm | 1H, doublet, Ar-H | |

| δ ~6.0-7.0 ppm | 2H, broad singlet, -NH₂ | |

| δ ~13.0 ppm | 1H, broad singlet, -COOH | |

| FT-IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (amine) | 3300-3500 cm⁻¹ (two bands) | |

| C=O stretch (acid) | 1680-1710 cm⁻¹ | |

| N-O stretch (nitro) | 1510-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric) |

Interpretation of Characterization Data

-

Mass Spectrometry: The high-resolution mass spectrum should confirm the elemental composition by matching the observed mass to the calculated exact mass of the molecular ion.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling with each other. The broad signals for the amine and carboxylic acid protons are characteristic and will exchange with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The broad O-H absorption is typical for a carboxylic acid dimer. The presence of two N-H stretching bands confirms the primary amine, while strong absorptions confirm the carbonyl and nitro groups.

Safety and Handling

Substituted nitroaromatic compounds and strong acids/oxidizers must be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps, particularly those involving concentrated acids and heating, should be performed in a certified chemical fume hood.

-

Reagent Handling: Exercise extreme caution when preparing the nitrating mixture, as the process is highly exothermic. Add reagents slowly and with adequate cooling.

References

- 1. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR [m.chemicalbook.com]

- 3. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [m.chemicalbook.com]

- 4. 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized benzene ring, featuring an amino group, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents. The electronic properties of these substituents—the electron-donating amino group and the electron-withdrawing chloro and nitro groups—create a distinct reactivity profile that can be strategically exploited in drug design and development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis, and an analysis of its spectral characteristics.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 216.58 g/mol | --INVALID-LINK--[2] |

| CAS Number | 37902-01-5 | --INVALID-LINK--[2] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)C(=O)O | --INVALID-LINK--[1] |

| InChI Key | RYHFFQWATLLGPV-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Predicted XlogP | 1.8 | --INVALID-LINK--[1] |

| Monoisotopic Mass | 215.99379 Da | --INVALID-LINK--[1] |

The molecular structure of this compound is presented below:

Caption: 2D structure of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-amino-3-chlorobenzoic acid. This common precursor can be nitrated to introduce the nitro group at the 5-position. The directing effects of the amino and chloro substituents guide the regioselectivity of the nitration.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar aromatic nitrations.

Materials and Reagents:

-

4-Amino-3-chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.

-

Dissolution of Starting Material: Slowly and portion-wise, add 10.0 g of 4-amino-3-chlorobenzoic acid to the cold sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This should be done in an ice bath with caution.

-

Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a beaker filled with approximately 200 g of crushed ice. A precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

Structural Elucidation and Spectral Analysis

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on the functional groups and substitution pattern.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) in the downfield region (δ 12-13 ppm).- A broad singlet for the amino protons (-NH₂) (δ 5-6 ppm).- Two doublets in the aromatic region (δ 7-8 ppm) corresponding to the two non-equivalent aromatic protons. |

| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- Aromatic carbon signals between 110-150 ppm. The carbons attached to the nitro, chloro, and amino groups will show characteristic shifts. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretching vibrations from the amino group (3300-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching from the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).- C-Cl stretching vibration (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Isotopic peaks for the chlorine atom ([M+2]⁺) with an intensity ratio of approximately 1:3.- Fragmentation patterns showing the loss of -OH, -COOH, and -NO₂ groups. Predicted m/z values for adducts include [M+H]⁺ at 217.00107 and [M-H]⁻ at 214.98651.[1] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The amino group can be readily diazotized and converted into a range of other functional groups, or it can act as a nucleophile in condensation reactions. The nitro group can be reduced to an amino group, providing another site for chemical modification. This multi-functionality allows for the construction of diverse molecular scaffolds. For instance, derivatives of 4-aminobenzoic acid are known to be precursors for certain classes of drugs, and the introduction of chloro and nitro groups can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. Recent studies have explored the use of similar 4-amino-3-chloro benzoate esters as potential EGFR inhibitors for anticancer drug development.[3]

Conclusion

This technical guide has provided a detailed overview of this compound, a compound with significant potential in synthetic and medicinal chemistry. The information on its molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data serves as a valuable resource for researchers and professionals in the field of drug development. The strategic arrangement of functional groups on the aromatic ring offers a versatile platform for the design and synthesis of novel bioactive molecules.

References

"biological activity of 4-Amino-3-chloro-5-nitrobenzoic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives

Foreword

The intersection of organic chemistry and molecular biology is a fertile ground for discovering novel therapeutic agents. The this compound scaffold represents a compelling starting point for such explorations. Its unique electronic and structural features, conferred by the strategic placement of amino, chloro, nitro, and carboxylic acid functional groups, make it a versatile building block for creating derivatives with significant biological potential. This guide provides an in-depth analysis of the known and hypothesized biological activities of these derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind synthetic strategies, mechanisms of action, and the self-validating experimental protocols required to rigorously assess these properties.

The this compound Scaffold: A Structural Overview

The therapeutic potential of a molecule is intrinsically linked to its structure. The this compound core is a highly functionalized benzene ring, where each substituent plays a critical role in its chemical reactivity and biological interactions.

-

Carboxylic Acid (-COOH): This group is a primary site for derivatization, readily forming esters and amides. This allows for the modulation of pharmacokinetic properties like lipophilicity and cell membrane permeability, which is a common strategy in drug design.[1]

-

Amino Group (-NH₂): The amino group provides a site for further chemical modifications and can act as a hydrogen bond donor, crucial for interacting with biological targets.[2]

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the ring's electronic properties.[1] In biological systems, nitroaromatic compounds are often bioreduced to form nitro radical anions, which can lead to cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[3]

-

Chloro Group (-Cl): The halogen atom increases the molecule's lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

This combination of functional groups makes the scaffold an excellent candidate for developing targeted therapies, with promising applications in oncology, infectious diseases, and inflammatory disorders.[2][4][5][6]

Synthetic Strategies for Derivatization

The generation of a diverse chemical library is fundamental to structure-activity relationship (SAR) studies. The this compound core offers multiple handles for synthetic modification, primarily at the carboxylic acid position.

The most direct approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then be coupled with a wide array of amines or alcohols to yield amides and esters, respectively. This strategy allows for the systematic introduction of different pharmacophores to probe the chemical space around the core scaffold.[1][7]

References

- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

"discovery and history of 4-Amino-3-chloro-5-nitrobenzoic acid"

An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic Acid: From Synthesis to Application

Abstract

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine, a chloro group, and a nitro group on a benzoic acid core—makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, history, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will explore the logical synthetic pathways, detail experimental protocols, and discuss its role in the creation of novel compounds.

Introduction: A Molecule of Strategic Importance

The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on a benzoic acid scaffold gives this compound its distinct chemical personality. This arrangement allows for selective chemical modifications at multiple sites, making it a sought-after precursor in multi-step syntheses. The carboxylic acid group provides a handle for amide bond formation, the amino group can be diazotized or acylated, and the nitro group can be reduced to open up further avenues for functionalization. This inherent versatility has cemented its place as a key intermediate in the production of pharmaceuticals and specialized polymers.

The Genesis of a Molecule: Postulated Synthesis and History

While a singular, seminal paper detailing the initial "discovery" of this compound is not readily apparent in historical literature, its synthesis can be logically deduced from established chemical principles of electrophilic aromatic substitution. The history of such polysubstituted benzoic acids is intrinsically linked to the development of the dye and pharmaceutical industries in the early 20th century.

The most probable synthetic route begins with a more common precursor, 4-amino-3-chlorobenzoic acid. The directing effects of the existing substituents are key to understanding the synthesis. The amino group is a powerful ortho-, para-director, while the chloro and carboxylic acid groups are meta-directors. Nitration of 4-amino-3-chlorobenzoic acid would therefore be expected to add a nitro group ortho to the activating amino group.

Core Synthetic Pathway: Nitration of 4-Amino-3-chlorobenzoic Acid

The primary and most logical method for the preparation of this compound is the controlled nitration of 4-amino-3-chlorobenzoic acid. The reaction must be carefully managed to prevent over-nitration or degradation of the starting material.

Experimental Protocol

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

4-amino-3-chlorobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Standard laboratory glassware

Procedure:

-

In a flask submerged in an ice bath, slowly add 10 grams of 4-amino-3-chlorobenzoic acid to 50 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 15°C to ensure regioselectivity and prevent side reactions.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

-

Slowly pour the reaction mixture onto 200 grams of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Dry the yellow solid product in a vacuum oven at 60-70°C.

Causality: The use of concentrated sulfuric acid serves both as a solvent and as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to favor the desired mono-nitration at the position ortho to the strongly activating amino group and meta to the deactivating chloro and carboxyl groups.

Visualizing the Synthesis

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the key analytical data points for this compound.

| Property | Value |

| CAS Number | 17845-89-7 |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Typically in the range of 230-240°C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring would appear as distinct singlets in the downfield region. The chemical shifts would be influenced by the electronic nature of the substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the carboxyl carbon being the most downfield.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amine, and asymmetric/symmetric stretching for the N-O bonds of the nitro group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Applications in Modern Research and Development

The utility of this compound lies in its role as a versatile intermediate. Its derivatives are explored in several areas of research.

Pharmaceutical Synthesis

The compound is a building block for more complex molecules with potential biological activity. The presence of multiple reactive sites allows for the construction of diverse molecular scaffolds. For example, the amino group can be a key site for building out structures in the development of kinase inhibitors or other targeted therapies. While specific drugs directly using this compound are not widely publicized, related chloro-nitrobenzoic acids are crucial intermediates in creating anti-inflammatory and analgesic medications.[1] The general class of substituted aminobenzoic acids is significant in drug discovery.

Materials Science

In materials science, this molecule can be used to synthesize specialty polymers and dyes.[2] The aromatic core and reactive functional groups allow for its incorporation into polymer backbones to enhance properties like thermal stability or to introduce specific functionalities. The chromophoric nitro and amino groups make it a candidate for developing novel dyes and pigments.[2]

Agrochemicals

Similar to pharmaceuticals, the development of new herbicides and pesticides often involves intermediates like this compound.[1] The specific arrangement of functional groups can be tailored to target biological pathways in pests or weeds.

Conclusion and Future Outlook

This compound is a testament to the power of functional group interplay in organic synthesis. While its own discovery is not a landmark event, its existence is a logical consequence of the rich history of aromatic chemistry. Its primary value is not as an end-product but as a crucial stepping stone, enabling the efficient construction of complex and high-value molecules. As the demand for novel pharmaceuticals, advanced materials, and targeted agrochemicals continues to grow, the utility of such versatile and strategically designed intermediates will only increase, ensuring its continued relevance in the chemical sciences.

References

4-Amino-3-chloro-5-nitrobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, polysubstituted aromatic systems hold a place of prominence, offering a rigid scaffold upon which diverse functionalities can be installed with precision. 4-Amino-3-chloro-5-nitrobenzoic acid is one such privileged molecule, a trifunctionalized benzene ring poised for a variety of chemical transformations. Its unique arrangement of an electron-donating amino group, an electron-withdrawing nitro group, a reactive chloro substituent, and a versatile carboxylic acid handle makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [2] |

| Appearance | Pale yellow to yellow-brown solid | N/A |

| Melting Point | >300 °C (decomposes) | N/A |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO. | [3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electronic effects of the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon bearing the carboxylic acid group appearing at the lowest field.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups: N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and an O-H stretching band for the carboxylic acid (broad, around 2500-3300 cm⁻¹).[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O, CO, and NO₂.[5][6]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from readily available starting materials. A logical and efficient pathway involves the dinitration of 4-chlorobenzoic acid followed by a selective reduction of one of the nitro groups.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a laboratory-scale synthesis based on established methodologies for the nitration of chlorobenzoic acids and the selective reduction of dinitroarenes.

Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

This procedure is adapted from the nitration of similar aromatic compounds.[7]

Materials:

-

4-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 4-chlorobenzoic acid in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the 4-chlorobenzoic acid has dissolved, begin the dropwise addition of fuming nitric acid from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a large beaker filled with crushed ice.

-

The crude 4-chloro-3,5-dinitrobenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

-

Dry the product in a vacuum oven at 60-70 °C.

Step 2: Selective Reduction to this compound

The selective reduction of one nitro group in the presence of another is a well-established transformation. Reagents such as sodium sulfide or ammonium sulfide are commonly employed for this purpose.

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in a mixture of ethanol and water.

-

Prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the stirred solution of the dinitro compound. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The color of the solution will typically change, indicating the progress of the reduction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

-

The desired this compound will precipitate out of the solution.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Reactivity and Synthetic Potential: A Chemist's Playground

The multifaceted nature of this compound stems from the distinct reactivity of its four functional groups. This allows for a high degree of control and selectivity in subsequent synthetic transformations.

-

The Amino Group: The primary amino group is a versatile handle for a variety of transformations. It can be diazotized and subsequently converted to a wide range of other functional groups. Acylation and alkylation reactions are also readily achievable, allowing for the introduction of diverse side chains. Furthermore, the amino group can be protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate reactions at other sites of the molecule.

-

The Carboxylic Acid Group: The carboxylic acid functionality can be easily converted into esters, amides, or an acid chloride. The latter serves as a highly reactive intermediate for the introduction of various nucleophiles. Reduction of the carboxylic acid to a primary alcohol provides another avenue for further functionalization.

-

The Chloro Group: The chloro substituent, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for molecular diversification.[8]

-

The Nitro Group: The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino derivatives. This transformation is crucial for the construction of various heterocyclic systems.

Applications in Organic Synthesis: Building Blocks for Bioactive Molecules

The true value of this compound lies in its application as a building block for the synthesis of more complex and functionally rich molecules, particularly in the realm of medicinal chemistry.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

A recent study highlighted the use of 4-amino-3-chloro benzoate esters as precursors for the synthesis of novel EGFR inhibitors. The parent acid serves as the starting point for the elaboration of more complex structures that have shown promising anti-proliferative properties in vitro. This work underscores the potential of this scaffold in the development of new anticancer agents.

Potential in Heterocyclic Synthesis

The presence of multiple reactive functional groups in a specific ortho- and meta-relationship makes this compound an ideal precursor for the synthesis of various heterocyclic systems. For instance, after reduction of the nitro group to an amine, the resulting diamino acid can be used to construct:

-

Benzodiazepines: By reacting the diamino derivative with appropriate 1,3-dicarbonyl compounds or their equivalents.

-

Quinoxalines: Through condensation with 1,2-dicarbonyl compounds.

The ability to further functionalize the chloro and carboxylic acid groups before or after heterocycle formation provides immense synthetic flexibility.

Workflow for the Synthesis of a Hypothetical Bioactive Heterocycle

The following workflow illustrates a potential synthetic route from this compound to a hypothetical complex heterocyclic target.

Conclusion: A Building Block of Strategic Importance

This compound represents a powerful and versatile building block for organic synthesis. Its unique combination of functional groups, each with distinct and tunable reactivity, provides chemists with a rich platform for the construction of complex molecular architectures. From its strategic synthesis to its application in the development of potential therapeutic agents, this compound embodies the principles of modern synthetic chemistry: efficiency, selectivity, and functionality. As the demand for novel bioactive molecules continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase, solidifying its place in the synthetic chemist's toolbox.

References

- 1. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-Amino-3-nitrobenzoic acid(1588-83-6) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Synthesis of Novel Derivatives from 4-Amino-3-chloro-5-nitrobenzoic Acid: A Strategic Guide to Unlocking a Versatile Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-3-chloro-5-nitrobenzoic Acid

In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the scope of accessible chemical diversity and, ultimately, the potential for discovering novel functionalities. This compound is a quintessential example of a highly versatile building block.[1] Its structure is decorated with four distinct functional groups—a carboxylic acid, an aromatic amine, a chloro substituent, and a nitro group—each offering a unique handle for chemical modification.

The electronic properties of this molecule are particularly noteworthy. The potent electron-withdrawing nature of the nitro group and the chloro atom significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid and amino groups.[2][3] This pre-activated state makes the scaffold amenable to a wide array of synthetic transformations, often under mild conditions. This guide provides a comprehensive overview of the core synthetic strategies for deriving novel compounds from this platform, grounded in established protocols and mechanistic insights, to empower researchers in their quest for next-generation molecules. Its derivatives have shown significant potential, notably in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4][5]

Core Synthetic Pathways: A Multi-pronged Approach to Derivatization

The true synthetic power of this compound is realized by strategically addressing its functional groups. The following sections detail proven methodologies for modifying the carboxylic acid and amino moieties, which are the most common and versatile reaction sites.

References

- 1. PubChemLite - this compound (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-chloro-5-nitrobenzoic Acid

Abstract

4-Amino-3-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. The reactivity of its amino group is intricately modulated by the electronic interplay of three distinct substituents: a chloro, a nitro, and a carboxylic acid group. This guide provides a comprehensive exploration of the electronic landscape of the molecule, detailing how these substituents collectively diminish the nucleophilicity of the amino group. We will dissect key transformations, including diazotization, acylation, and alkylation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Architecture: A Tale of Competing Influences

The reactivity of the amino group in this compound is not straightforward. Unlike simple aniline, where the amino group is a potent activating, ortho-, para- director, the aromatic ring in this molecule is heavily substituted with powerful electron-withdrawing groups (EWGs).[1] Understanding the nature of each substituent is critical to predicting and controlling the reactivity of the amino nitrogen.

-

Amino Group (-NH₂): An electron-donating group through resonance (+R effect), which pushes electron density into the ring.

-

Nitro Group (-NO₂): A strongly electron-withdrawing group by both resonance (-R) and induction (-I).[2][3]

-

Carboxylic Acid Group (-COOH): An electron-withdrawing group, primarily through induction (-I) and to a lesser extent, resonance (-R).

-

Chloro Group (-Cl): An electron-withdrawing group via induction (-I) but a weak electron-donating group by resonance (+R). The inductive effect dominates, making it a deactivating substituent.

The cumulative effect of the -NO₂, -COOH, and -Cl groups is a significant reduction of electron density across the aromatic ring and, crucially, on the nitrogen atom of the amino group. This severe "deactivation" drastically reduces the basicity and nucleophilicity of the amine compared to aniline, making many of its typical reactions more challenging.[4][5]

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position Relative to -NH₂ | Primary Inductive Effect (-I) | Primary Resonance Effect (R) | Overall Impact on Amino Group |

| -COOH | Para | Withdrawing | Withdrawing | Deactivating |

| -NO₂ | Meta | Withdrawing | Withdrawing | Strongly Deactivating |

| -Cl | Ortho | Withdrawing | Donating (weak) | Deactivating |

Key Transformations of the Amino Group

Despite its attenuated reactivity, the amino group remains a key handle for synthetic transformations. The choice of reaction conditions is paramount to achieving successful outcomes.

Diazotization and Subsequent Displacement Reactions

The conversion of the primary amino group to a diazonium salt is one of the most robust and synthetically valuable reactions for this molecule. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), a process often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][7]

Causality Behind the Protocol: The diazotization reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas.[8][9] The reaction uses sodium nitrite and a strong mineral acid to generate the reactive agent, nitrous acid (HNO₂), in situ.[8]

Protocol 1: Diazotization of this compound

-

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Distilled Water

-

Ice bath

-

-

Procedure:

-

Preparation of Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound in distilled water.

-

Acidification: Carefully add concentrated hydrochloric acid to the suspension.

-

Cooling: Cool the mixture to 0–5 °C using an ice-salt bath with vigorous stirring.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.

-

Completion: After the addition is complete, continue stirring the resulting (often clear) solution in the ice bath for an additional 30 minutes.

-

Usage: The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction).[10]

-

Acylation

Acylation of the amino group, typically with an acyl chloride or anhydride, is a fundamental transformation used for installing an amide functional group or as a protection strategy.[1] Due to the strongly deactivated nature of the amino group in the target molecule, this reaction requires more forcing conditions than for simple anilines.

Causality Behind the Protocol: The low nucleophilicity of the nitrogen atom means it will react sluggishly with acylating agents. The inclusion of a base like pyridine is crucial; it acts as a nucleophilic catalyst and also scavenges the HCl byproduct generated when using an acyl chloride, driving the reaction to completion.

Protocol 2: N-Acetylation using Acetic Anhydride

-

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (excess, ~3.0 eq)

-

Pyridine (catalytic amount or as solvent)

-

Glacial Acetic Acid (as solvent, optional)

-

-

Procedure:

-

Dissolution: Dissolve or suspend this compound in pyridine or glacial acetic acid.

-

Addition of Acylating Agent: Slowly add acetic anhydride to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (or ~80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Precipitation: The acetylated product should precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid and pyridine, and dry under vacuum.

-

N-Alkylation

Direct N-alkylation of the amino group is particularly challenging due to its low nucleophilicity. Standard Sₙ2 reactions with alkyl halides are often low-yielding. More advanced methods, such as reductive amination or transition-metal-catalyzed reactions with alcohols (borrowing hydrogen methodology), may be required.[11][12]

Expert Insight: For a substrate this deactivated, direct alkylation is often inefficient. A more reliable strategy may involve a multi-step sequence, such as acylation followed by reduction of the resulting amide to the corresponding alkyl amine. However, for direct alkylation, catalytic methods offer a promising, albeit more complex, alternative.[13]

Table 2: Representative Reaction Conditions for N-Alkylation of Anilines

| Method | Alkylating Agent | Catalyst / Reagent | Temperature | Key Considerations | Reference |

| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Elevated | Often low yield for deactivated anilines. | [14] |

| Catalytic (Borrowing H₂) | Alcohol | Transition Metal (e.g., Co, Pd) | 140 °C | High atom economy; requires specific catalysts. | [12] |

| Visible Light Induced | 4-hydroxybutan-2-one | NH₄Br | Room Temp | Eco-friendly; scope may be limited. | [13] |

Conclusion

The amino group of this compound presents a fascinating case study in substituent effects. While its nucleophilic character is severely dampened by the concerted action of three powerful electron-withdrawing groups, it is by no means inert. Its reactivity is channeled into specific, highly useful pathways, most notably the formation of diazonium salts, which unlocks a vast array of subsequent functionalizations. Transformations like acylation are feasible but require forcing conditions. This nuanced reactivity profile makes this compound a versatile and predictable building block for chemists equipped with a solid understanding of its underlying electronic principles.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid: A Detailed Guide to Starting Materials and Synthetic Protocols

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Amino-3-chloro-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. We will delve into the strategic selection of starting materials and present a detailed, field-proven protocol for its synthesis. The narrative emphasizes the chemical logic behind each experimental step, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic compound. The specific arrangement of its amino, chloro, nitro, and carboxylic acid groups makes it a versatile building block for constructing more complex molecules. The electron-withdrawing properties of the nitro and chloro groups, combined with the electron-donating amino group, create a unique electronic profile that is often sought after in the design of bioactive compounds. This guide will focus on a reliable and reproducible synthetic route, elucidating the critical parameters for success.

Selection of Starting Materials: A Strategic Approach

The synthesis of a polysubstituted benzene ring like this compound requires careful planning regarding the order of substituent introduction. The directing effects of the functional groups are paramount. A logical and efficient synthetic strategy often begins with a commercially available and economically viable starting material that simplifies the subsequent transformations.

For the target molecule, two primary retrosynthetic pathways can be envisioned, each with its own set of advantages and challenges.

Pathway A begins with a precursor already containing the chloro and carboxylic acid functionalities, such as 4-chloro-3-nitrobenzoic acid . This is a common and often preferred starting material.[1] The synthesis then proceeds by introducing the amino group, typically through the reduction of a second nitro group introduced onto the ring.

Pathway B could start from 4-aminobenzoic acid (p-aminobenzoic acid, PABA) or a derivative thereof.[2][3] While seemingly direct, this route is complicated by the fact that the amino group is highly reactive and can lead to undesired side reactions during chlorination and nitration.[4] Therefore, a protection-deprotection strategy is often necessary, adding steps to the overall synthesis.

Considering efficiency and control, this guide will focus on a synthetic approach starting from a substituted chlorobenzoic acid derivative. The most direct precursor, based on common organic transformations, is 4-chloro-3,5-dinitrobenzoic acid , which can then be selectively reduced. However, a more practical and commonly cited approach involves the nitration of a pre-functionalized benzoic acid. A highly effective strategy begins with 4-chlorobenzoic acid .

Rationale for Starting with 4-Chlorobenzoic Acid

Starting with 4-chlorobenzoic acid offers several advantages:

-

Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive bulk chemical.

-

Favorable Directing Effects: The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination predictably directs the initial nitration to the position ortho to the chlorine and meta to the carboxyl group, yielding 4-chloro-3-nitrobenzoic acid .[5]

The subsequent steps will then involve a second nitration and a selective reduction to install the final amino group.

Synthetic Workflow and Chemical Logic

The overall synthetic strategy is a multi-step process designed to install the required functional groups with high regioselectivity.

An alternative, and often more direct, pathway involves the amination of a suitable precursor. For instance, 4-chloro-3-nitrobenzoic acid can react with methylamine to replace the chlorine atom, leading to 4-methylamino-3-nitrobenzoic acid.[1] This highlights the possibility of nucleophilic aromatic substitution as a key step in related syntheses.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of this compound, starting from 4-chlorobenzoic acid.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic acid

Causality: The initial step is an electrophilic aromatic substitution (nitration). A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6] The directing effects of the existing substituents on the 4-chlorobenzoic acid ring guide the nitronium ion to the desired position.

Protocol:

-

To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C using an ice bath.

-

Slowly add 400 g of 4-chlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature is maintained.

-

Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the 4-chlorobenzoic acid solution. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 25°C.[5]

-

After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[5]

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid

Causality: A second nitration is performed under more forcing conditions to add a second nitro group. The existing substituents (chloro, nitro, and carboxyl) are all meta-directing (relative to their own positions), which favors the introduction of the second nitro group at the 5-position.

Protocol:

-

In a suitable reaction vessel, dissolve the 4-chloro-3-nitrobenzoic acid from the previous step in a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Heat the mixture carefully to facilitate the second nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it onto ice to precipitate the product.

-

Collect the 4-chloro-3,5-dinitrobenzoic acid by filtration, wash thoroughly with water, and dry.

Step 3: Selective Reduction to this compound

Causality: The final step involves the selective reduction of one of the two nitro groups to an amino group. This is a critical and often challenging step. The choice of reducing agent and reaction conditions determines the selectivity. Reagents such as sodium sulfide or stannous chloride under controlled conditions can often achieve this selective reduction. Catalytic hydrogenation with a poisoned catalyst can also be employed.

Protocol (using Stannous Chloride):

-

Suspend the 4-chloro-3,5-dinitrobenzoic acid in a suitable solvent, such as ethanol or a mixture of hydrochloric acid and ethanol.

-

Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the suspension while stirring vigorously. The molar ratio of the reactants is crucial for selectivity.

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

-

Once the reaction is complete, the product is typically isolated by basifying the solution to precipitate the tin salts, followed by extraction of the product into an organic solvent.

-

Acidification of the aqueous layer may be necessary to precipitate the final product, which can then be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.[7]

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 239-242 | - |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 180-182 | 85-95 |

| 4-Chloro-3,5-dinitrobenzoic acid | C₇H₃ClN₂O₆ | 246.56 | ~195 | 70-85 |

| This compound | C₇H₅ClN₂O₄ | 216.58 | - | 60-75 |

Note: Melting points and yields are approximate and can vary based on experimental conditions and purity.

Final product confirmation should be carried out using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry: To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (amine, nitro, carboxylic acid).

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. By starting with the readily available 4-chlorobenzoic acid, a reliable and scalable synthetic route can be established. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of complex aromatic intermediates.

References

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols: Leveraging 4-Amino-3-chloro-5-nitrobenzoic Acid in the Synthesis of Advanced EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-3-chloro-5-nitrobenzoic Acid in EGFR Inhibitor Scaffolding

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation through overexpression or mutation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology, effectively blocking the ATP-binding site of the receptor's intracellular kinase domain and thereby halting downstream signaling cascades.[2][4] The design and synthesis of novel, potent, and selective EGFR inhibitors remain an area of intense research.

This technical guide focuses on the utility of a highly functionalized and versatile starting material, This compound , in the synthesis of next-generation EGFR inhibitors. The strategic placement of the amino, chloro, and nitro groups on the benzoic acid core provides a unique chemical handle for the construction of various heterocyclic scaffolds, most notably the quinazoline and quinazolinone cores, which are prevalent in many clinically approved EGFR inhibitors like gefitinib and erlotinib.[5][6]

The Chemical Rationale: Why this compound is a Superior Precursor

The judicious selection of a starting material is critical in streamlining the synthetic route and influencing the pharmacological properties of the final compound. This compound offers several distinct advantages:

-

Pre-functionalized Core: The presence of the amino and carboxylic acid groups allows for the direct application of established cyclization reactions to form the quinazoline ring system, a common pharmacophore in EGFR inhibitors.[7]

-

Modulation of Reactivity: The electron-withdrawing nature of the nitro and chloro substituents enhances the acidity of the carboxylic acid and influences the nucleophilicity of the amino group, enabling precise control over reaction pathways.[8]

-

Introduction of Key Binding Moieties: The chloro and nitro groups can be retained in the final inhibitor structure to form crucial interactions within the EGFR active site or can be further functionalized to introduce other desired chemical features. The nitro group, for instance, can be reduced to an amine, providing a point for further diversification and the introduction of solubilizing or target-engaging groups.

Synthetic Strategy: Construction of a Quinazolinone-Based EGFR Inhibitor

The following section outlines a detailed, field-proven protocol for the synthesis of a potent quinazolinone-based EGFR inhibitor, leveraging this compound as the key starting material. This synthetic route is a convergent strategy, building the core scaffold and then introducing the pharmacophoric elements responsible for potent and selective EGFR inhibition.

Diagram of the Synthetic Workflow

Caption: A representative synthetic workflow for the synthesis of a quinazolinone-based EGFR inhibitor.

Experimental Protocol

Step 1: Acetylation of this compound

-

Rationale: Protection of the amino group as an acetamide prevents unwanted side reactions during the subsequent cyclization step and activates the molecule for ring closure.

-

Procedure:

-

Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, then pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the N-acetyl intermediate.

-

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the acetyl group and the integrity of the core structure.

Step 2: Cyclization to form the Quinazolinone Core

-

Rationale: This key step involves the intramolecular cyclization of the N-acetyl intermediate in the presence of formamide, which serves as both a reagent and a solvent, to construct the fundamental quinazolinone scaffold.

-

Procedure:

-

Combine the N-acetyl intermediate (1.0 eq) with an excess of formamide (10-15 eq).

-

Heat the mixture to 150-160°C for 4-6 hours. The reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinazolinone core.

-

-

Characterization: Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will confirm the formation of the bicyclic quinazolinone ring system.

Step 3: Chlorination of the Quinazolinone Core

-

Rationale: The introduction of a chlorine atom at the 4-position of the quinazolinone ring is a crucial activation step. This chloro-substituent is an excellent leaving group, facilitating the subsequent nucleophilic aromatic substitution.

-

Procedure:

-

Suspend the quinazolinone core (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq) with a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 3-4 hours. The reaction progress can be followed by TLC.

-

After completion, carefully remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with a non-polar solvent like hexane to precipitate the 4-chloroquinazoline intermediate.

-

Filter and dry the product. This intermediate is often used in the next step without further purification.

-

-

Characterization: Mass spectrometry is a quick and effective way to confirm the incorporation of the chlorine atom.

Step 4: Nucleophilic Aromatic Substitution with a Substituted Aniline

-

Rationale: This final step introduces the key pharmacophoric element that will interact with the hinge region of the EGFR kinase domain. The choice of the substituted aniline is critical for determining the potency and selectivity of the final inhibitor.[9]

-

Procedure:

-

Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

-

The reaction can be carried out under thermal conditions (reflux) or accelerated using microwave irradiation.[10][11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, and the product will often precipitate. If not, the solvent can be removed under reduced pressure.

-

Purify the final EGFR inhibitor by column chromatography or recrystallization to obtain a high-purity compound.

-

-

Characterization: Full characterization using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is required to confirm the structure and purity of the final product.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The synthesized EGFR inhibitor, like other small-molecule TKIs, exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR's intracellular tyrosine kinase domain.[2] This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1]

The EGFR Signaling Cascade

Upon binding of its ligand (e.g., EGF or TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its C-terminal tail.[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The two major downstream pathways are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.[4]

-

The PI3K-Akt-mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[3]

By blocking the initial autophosphorylation event, the synthesized inhibitor effectively shuts down these pro-growth and pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Diagram of the EGFR Signaling Pathway and Inhibition

Caption: The EGFR signaling pathway and its inhibition by a small-molecule TKI.

Data Presentation: In Vitro Efficacy of a Representative Inhibitor

The in vitro efficacy of the synthesized compounds should be evaluated through biochemical and cell-based assays. A key metric is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of EGFR or the proliferation of cancer cells by 50%.

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (µM) |

| Representative Inhibitor | EGFR (wild-type) | 15 | A549 (NSCLC) | 0.5 |

| Representative Inhibitor | EGFR (L858R mutant) | 5 | HCC827 (NSCLC) | 0.1 |

| Gefitinib (Reference) | EGFR (wild-type) | 20 | A549 (NSCLC) | 0.8 |

| Gefitinib (Reference) | EGFR (L858R mutant) | 8 | HCC827 (NSCLC) | 0.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of potent and selective EGFR inhibitors. Its inherent functionality allows for the efficient construction of key heterocyclic scaffolds, while its substitution pattern provides opportunities for fine-tuning the pharmacological properties of the final compounds. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this precursor in the ongoing quest for more effective cancer therapies. Future work could focus on leveraging the nitro and chloro substituents to develop covalent or allosteric EGFR inhibitors, potentially overcoming the challenge of acquired resistance to current-generation TKIs.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

Application Notes and Protocols: A Detailed Guide to the Nitration of 4-Amino-3-chlorobenzoic Acid

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group serves as a versatile precursor for a wide array of chemical transformations, particularly in the development of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive experimental protocol for the nitration of 4-amino-3-chlorobenzoic acid, a reaction that yields 4-amino-3-chloro-5-nitrobenzoic acid. This product is a valuable intermediate in medicinal chemistry and materials science.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating and ortho-, para- and meta-directing, respectively. Understanding the interplay of these electronic effects is crucial for predicting and controlling the reaction outcome.

Mechanistic Insights: Electrophilic Aromatic Substitution

The nitration of 4-amino-3-chlorobenzoic acid proceeds through an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich aromatic ring.